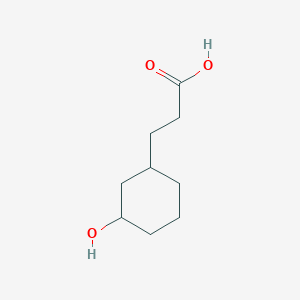

3-(3-Hydroxycyclohexyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H16O3 It is characterized by a cyclohexane ring substituted with a hydroxy group at the third position and a propanoic acid group at the first position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxycyclohexyl)propanoic acid typically involves the following steps:

Cyclohexanone to 3-Hydroxycyclohexanone: Cyclohexanone is subjected to a hydroxylation reaction using appropriate oxidizing agents such as hydrogen peroxide in the presence of a catalyst to yield 3-hydroxycyclohexanone.

3-Hydroxycyclohexanone to this compound: The 3-hydroxycyclohexanone is then reacted with acrylonitrile in the presence of a base to form 3-(3-hydroxycyclohexyl)propionitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Hydroxycyclohexyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.

Major Products

Oxidation: 3-Oxocyclohexylpropanoic acid.

Reduction: 3-(3-Hydroxycyclohexyl)propanol.

Esterification: 3-(3-Hydroxycyclohexyl)propanoate esters.

Aplicaciones Científicas De Investigación

3-(3-Hydroxycyclohexyl)propanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential role in metabolic pathways and as a building block for bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-Hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

3-Hydroxycyclohexanone: Similar structure but lacks the propanoic acid group.

Cyclohexane-1,3-diol: Contains two hydroxy groups but no propanoic acid group.

3-(3-Oxocyclohexyl)propanoic acid: An oxidized form of 3-(3-Hydroxycyclohexyl)propanoic acid.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a propanoic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Actividad Biológica

3-(3-Hydroxycyclohexyl)propanoic acid is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexyl ring with a hydroxyl group and a propanoic acid moiety. This unique arrangement of functional groups is crucial for its biological interactions.

Chemical Structure

- Molecular Formula : C₉H₁₈O₃

- Molecular Weight : 174.24 g/mol

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress and cellular damage.

- Mechanism of Action : The compound scavenges free radicals and inhibits lipid peroxidation. Its antioxidant capacity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anticancer Activity

The compound has shown promise as an anticancer agent , with several studies investigating its effects on various cancer cell lines.

Case Studies

- Colon Cancer : A study demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells with an IC50 value of approximately 11 µM, indicating significant potential as a therapeutic agent against colorectal cancer.

- Breast Cancer : Another study revealed cytotoxic effects on breast cancer cell lines, particularly when combined with standard chemotherapeutics like doxorubicin.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of HDACs (Histone Deacetylases) : Compounds derived from this acid have been identified as HDAC inhibitors, which can alter gene expression associated with cancer progression.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death through mechanisms involving caspase activation.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is rapidly absorbed following oral administration.

- Metabolism : It undergoes extensive metabolism in the liver, which may influence its bioavailability and efficacy.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference Study |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer (Colon) | Inhibition of cell proliferation | |

| Anticancer (Breast) | Cytotoxic effects | |

| HDAC Inhibition | Altered gene expression | |

| Induction of Apoptosis | Caspase activation |

Propiedades

IUPAC Name |

3-(3-hydroxycyclohexyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYKCEQADKYNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.